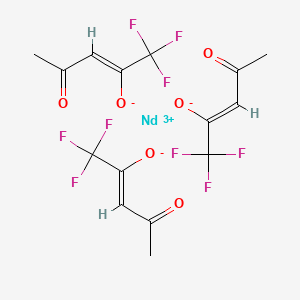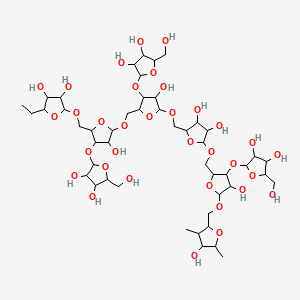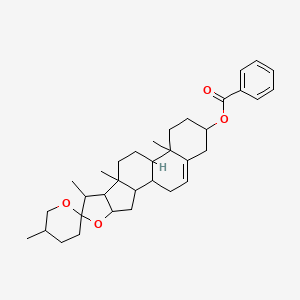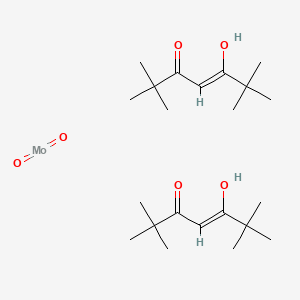
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound where neodymium, a rare-earth metal, is complexed with a fluorinated β-diketone ligand. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The ligand, (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate, is a fluorinated organic compound that enhances the stability and reactivity of the complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of neodymium(III) chloride with the β-diketone ligand in an organic solvent such as ethanol or acetonitrile. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired complex.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the product. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the neodymium center, leading to higher oxidation states.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the β-diketone ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the mixture.
Major Products:
Oxidation: Higher oxidation state neodymium complexes.
Reduction: Lower oxidation state neodymium complexes.
Substitution: New neodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in imaging and diagnostic applications due to its magnetic properties.
Medicine: Explored for use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets and electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its coordination chemistry. The neodymium center can interact with various substrates, facilitating catalytic reactions. The fluorinated ligand enhances the stability and reactivity of the complex, allowing it to participate in a wide range of chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Vergleich Mit ähnlichen Verbindungen
Neodymium(III) chloride: A simpler neodymium compound used in similar applications but lacks the enhanced stability provided by the fluorinated ligand.
Neodymium(III) acetate: Another neodymium complex with different ligand properties, used in catalysis and material science.
Neodymium(III) nitrate: Known for its use in optical materials and as a precursor for other neodymium compounds.
Uniqueness: Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is unique due to the presence of the fluorinated β-diketone ligand, which imparts enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and efficient catalysts or materials with specific magnetic properties.
Eigenschaften
Molekularformel |
C15H12F9NdO6 |
|---|---|
Molekulargewicht |
603.48 g/mol |
IUPAC-Name |
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI-Schlüssel |
KTLHZDJUYKSPFU-DJFUMVPSSA-K |
Isomerische SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Nd+3] |
Kanonische SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)

![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)


![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)


![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
